![molecular formula C15H9BrFN B1532213 4-(4-Bromo-2-fluorophenyl)isoquinoline CAS No. 1187163-16-1](/img/structure/B1532213.png)
4-(4-Bromo-2-fluorophenyl)isoquinoline
Overview
Description
“4-(4-Bromo-2-fluorophenyl)isoquinoline” is a chemical compound with the molecular formula C15H9BrFN. It has a molecular weight of 302.15 .
Molecular Structure Analysis
The InChI code for “4-(4-Bromo-2-fluorophenyl)isoquinoline” is 1S/C15H9BrFN/c16-11-5-6-13(15(17)7-11)14-9-18-8-10-3-1-2-4-12(10)14/h1-9H . This code provides a specific description of the molecule’s structure.Scientific Research Applications
Pharmaceuticals
4-(4-Bromo-2-fluorophenyl)isoquinoline: is a compound of interest in pharmaceutical research due to its structural framework which is common in many pharmacologically active molecules . Its potential for creating new therapeutic agents stems from the isoquinoline moiety, a core structure found in natural alkaloids and synthetic drugs. The bromo and fluoro substituents on the phenyl ring can be leveraged for further chemical modifications, leading to the development of novel drugs with improved potency and selectivity.
Materials Science
In materials science, this compound can be utilized in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials . The electron-withdrawing fluorine atom can alter the electronic properties of the molecule, potentially leading to materials with unique optoelectronic characteristics.
Organic Synthesis
4-(4-Bromo-2-fluorophenyl)isoquinoline: serves as a versatile intermediate in organic synthesis. It can undergo various cross-coupling reactions, thanks to the bromine substituent, which can be replaced by other groups to synthesize complex organic molecules .
Biochemistry
In biochemistry, the compound’s reactivity with various biomolecules can be studied to understand biological processes at the molecular level. It could act as a probe for enzyme-catalyzed reactions or be incorporated into larger biomolecules to study their properties .
Medicinal Chemistry
The compound’s role in medicinal chemistry is significant, especially in the design of molecules with potential therapeutic effects. Its structural similarity to compounds with known biological activities makes it a valuable scaffold for drug discovery .
Analytical Chemistry
In analytical chemistry, 4-(4-Bromo-2-fluorophenyl)isoquinoline could be used as a standard or reagent in chromatographic methods or spectroscopic analysis due to its distinct physicochemical properties, aiding in the quantification or detection of various substances .
Chemical Engineering
From a chemical engineering perspective, the compound could be important in the development of new synthetic pathways and optimization of reaction conditions, contributing to more efficient and scalable production processes .
Environmental Science
Lastly, the environmental impact of 4-(4-Bromo-2-fluorophenyl)isoquinoline and its derivatives can be explored, particularly in terms of biodegradability, toxicity, and long-term environmental persistence .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(4-bromo-2-fluorophenyl)isoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrFN/c16-11-5-6-13(15(17)7-11)14-9-18-8-10-3-1-2-4-12(10)14/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLWGQXNLLSZQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C3=C(C=C(C=C3)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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